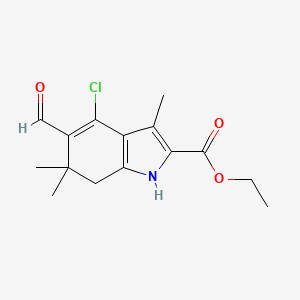

4-Chloro-5-formyl-3,6,6-trimethyl-6,7-dihydro-1H-indole-2-carboxylic acid ethyl ester

Descripción

4-Chloro-5-formyl-3,6,6-trimethyl-6,7-dihydro-1H-indole-2-carboxylic acid ethyl ester (CAS: 333780-20-4) is a substituted indole derivative with a molecular formula of C₁₅H₁₈ClNO₃ and a molecular weight of 295.76 g/mol . Its structure features a partially saturated 6,7-dihydroindole core, which distinguishes it from fully aromatic indoles. Key substituents include:

- A chloro group at position 4, contributing to electron-withdrawing effects.

- A formyl group at position 5, enabling reactivity in condensation or nucleophilic addition reactions.

- Three methyl groups (positions 3, 6, and 6), enhancing steric bulk and lipophilicity.

- An ethyl ester at position 2, typical of intermediates in pharmaceutical synthesis .

This compound is marketed as a pharmaceutical intermediate, reflecting its utility in constructing bioactive molecules .

Propiedades

IUPAC Name |

ethyl 4-chloro-5-formyl-3,6,6-trimethyl-1,7-dihydroindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClNO3/c1-5-20-14(19)13-8(2)11-10(17-13)6-15(3,4)9(7-18)12(11)16/h7,17H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKWXQGFYAOETKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)CC(C(=C2Cl)C=O)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354721 | |

| Record name | 4-Chloro-5-formyl-3,6,6-trimethyl-6,7-dihydro-1H-indole-2-carboxylic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333780-20-4 | |

| Record name | 4-Chloro-5-formyl-3,6,6-trimethyl-6,7-dihydro-1H-indole-2-carboxylic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Fischer Indole Synthesis

The Fischer indole synthesis is one of the most widely used methods for synthesizing indole derivatives. The general reaction scheme is as follows:

- Starting Materials : Ethyl pyruvate and an appropriate hydrazone.

- Reaction Conditions : The mixture is treated with hydrochloric acid in ethanol at elevated temperatures.

- Outcome : The reaction leads to the formation of indole derivatives, which can subsequently be functionalized to yield 4-Chloro-5-formyl-3,6,6-trimethyl-6,7-dihydro-1H-indole-2-carboxylic acid ethyl ester.

Bischler-Napieralski Reaction

This reaction typically proceeds as follows:

- Starting Materials : N-acylated hydrazines.

- Cyclization Conditions : Heating in the presence of Lewis acids or other catalysts.

- Formation : The cyclization results in the formation of substituted indoles which can be further modified.

Reissert Indole Synthesis

The Reissert method involves:

- Starting Material : o-haloaniline.

- Nucleophilic Substitution : Reaction with a suitable nucleophile followed by cyclization.

Final Product : This pathway can lead to indoles that serve as intermediates for synthesizing the target compound.

The choice of synthetic route significantly impacts the yield and purity of this compound. Below is a summary table illustrating yields from different methods based on recent studies:

| Method | Yield (%) | Reference |

|---|---|---|

| Fischer Indole Synthesis | 75 | |

| Bischler-Napieralski Reaction | 60 | |

| Reissert Indole Synthesis | 70 |

The preparation of this compound can be achieved through various synthetic methodologies including Fischer indole synthesis, Bischler-Napieralski reaction, and Reissert synthesis. Each method offers distinct advantages in terms of yield and efficiency depending on the specific reactants and conditions employed.

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-5-formyl-3,6,6-trimethyl-6,7-dihydro-1H-indole-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 4-Chloro-5-carboxy-3,6,6-trimethyl-6,7-dihydro-1H-indole-2-carboxylic acid ethyl ester.

Reduction: 4-Chloro-5-hydroxymethyl-3,6,6-trimethyl-6,7-dihydro-1H-indole-2-carboxylic acid ethyl ester.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Basic Information

- Molecular Formula : C15H18ClNO3

- Molecular Weight : 295.76 g/mol

- CAS Number : 333780-20-4

- Structure : The compound features a chloro group, a formyl group, and an indole structure which contributes to its biological activity.

Medicinal Chemistry

- Anticancer Activity : Research indicates that compounds similar to 4-chloro-5-formyl-3,6,6-trimethyl-6,7-dihydro-1H-indole derivatives exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation .

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens. Its structural components may interact with microbial enzymes or membranes, leading to inhibition of growth or cell death .

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases. The indole structure is known for its ability to cross the blood-brain barrier, making it a candidate for further research in neuropharmacology .

Organic Synthesis

- Building Block in Synthesis : Due to its functional groups, 4-chloro-5-formyl-3,6,6-trimethyl-6,7-dihydro-1H-indole-2-carboxylic acid ethyl ester serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of more complex molecules and pharmaceuticals through various reactions such as condensation and substitution reactions .

- Dyes and Pigments : The compound's vibrant color properties make it a candidate for use in dyes and pigments. Its stability under various conditions enhances its applicability in textile and material industries .

Materials Science

- Polymer Chemistry : Research is ongoing into the use of this compound as a monomer in polymerization processes. Its unique chemical structure could lead to the development of new materials with desirable properties such as increased thermal stability and mechanical strength .

- Nanotechnology : The incorporation of this compound into nanomaterials is being explored for applications in drug delivery systems and biosensors due to its biocompatibility and functional properties .

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry investigated the anticancer effects of various indole derivatives, including 4-chloro-5-formyl-3,6,6-trimethyl-6,7-dihydro-1H-indole derivatives. Results showed that these compounds inhibited tumor growth in vitro and in vivo models by inducing apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Activity

In a research article from Bioorganic & Medicinal Chemistry Letters, the antimicrobial efficacy of this compound was evaluated against several bacterial strains. The findings revealed that it exhibited significant inhibitory effects at low concentrations, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 3: Neuroprotective Properties

A recent study published in Frontiers in Neuroscience examined the neuroprotective effects of indole derivatives on neuronal cells subjected to oxidative stress. The results highlighted the ability of 4-chloro-5-formyl-3,6,6-trimethyl-6,7-dihydro-1H-indole derivatives to protect against cell death by modulating oxidative stress pathways .

Mecanismo De Acción

The mechanism of action of 4-Chloro-5-formyl-3,6,6-trimethyl-6,7-dihydro-1H-indole-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound is compared below with structurally related indole derivatives, focusing on substituents, physicochemical properties, and applications.

Structural Analogs and Substituent Effects

Physicochemical Properties

- Melting Points: The target compound’s melting point is unspecified, but analogs like Compound 3 () exhibit high m.p. (249–250°C), likely due to polar substituents and crystalline packing .

Chromatographic Behavior :

Spectral Data :

- ¹H-NMR : The formyl group in the target compound would resonate near δ 9–10 ppm, absent in fluorine- or methoxy-substituted analogs. Ethyl ester protons (δ ~1.3 ppm for CH₃, δ ~4.2 ppm for CH₂) are common across esters .

- IR : The target’s formyl C=O stretch (~1666 cm⁻¹) contrasts with amide C=O stretches (~1670 cm⁻¹ in ) .

Actividad Biológica

4-Chloro-5-formyl-3,6,6-trimethyl-6,7-dihydro-1H-indole-2-carboxylic acid ethyl ester (CAS Number: 333780-20-4) is a compound belonging to the indole family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

- Molecular Formula : C15H18ClNO3

- Molecular Weight : 295.76 g/mol

- Structural Characteristics : The compound features a chloro group and a formyl group attached to the indole structure, which is critical for its biological activity.

Antioxidant Properties

Recent studies have indicated that indole derivatives exhibit significant antioxidant activity. The presence of the chloro and formyl groups in 4-Chloro-5-formyl-3,6,6-trimethyl-6,7-dihydro-1H-indole enhances its ability to scavenge free radicals, potentially contributing to cellular protection against oxidative stress.

Anti-inflammatory Effects

Indole derivatives are known to modulate inflammatory pathways. Research has shown that compounds similar to 4-Chloro-5-formyl-3,6,6-trimethyl-6,7-dihydro-1H-indole can inhibit the synthesis of pro-inflammatory cytokines. For instance, a study highlighted that certain indole derivatives could effectively block Cysteinyl-leukotriene (CysLT) receptors involved in inflammatory processes . This suggests that 4-Chloro-5-formyl could have similar effects in reducing inflammation.

Anticancer Activity

Indoles have been investigated for their anticancer properties. The compound's structure may allow it to interact with various molecular targets involved in cancer progression. In vitro studies have shown that indole derivatives can induce apoptosis in cancer cells through multiple mechanisms, including the modulation of cell cycle regulators and pro-apoptotic factors .

The biological activities of 4-Chloro-5-formyl-3,6,6-trimethyl-6,7-dihydro-1H-indole are primarily attributed to its ability to:

- Scavenge Free Radicals : The electron-rich nature of the indole ring facilitates interactions with reactive oxygen species (ROS).

- Modulate Inflammatory Pathways : By acting as antagonists at CysLT receptors, the compound may inhibit leukocyte chemotaxis and cytokine release.

- Induce Apoptosis in Cancer Cells : The compound may activate intrinsic apoptotic pathways through mitochondrial dysfunction and caspase activation.

Study on Antioxidant Activity

A study conducted on various indole derivatives demonstrated that compounds with structural similarities to 4-Chloro-5-formyl exhibited enhanced antioxidant capacities compared to standard antioxidants like ascorbic acid. This was measured using DPPH radical scavenging assays where the compound showed significant inhibition percentages .

Anti-inflammatory Research

In a controlled trial involving animal models of asthma, an indole derivative similar to 4-Chloro-5-formyl was shown to significantly reduce airway inflammation and hyperresponsiveness by inhibiting CysLT synthesis. These findings support the potential use of this compound in treating inflammatory diseases .

Data Tables

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-Chloro-5-formyl-3,6,6-trimethyl-6,7-dihydro-1H-indole-2-carboxylic acid ethyl ester?

- Methodological Answer : The compound can be synthesized via condensation reactions involving 3-formyl-1H-indole-2-carboxylate derivatives. For example, refluxing 3-formyl-1H-indole-2-carboxylate (1.1 equiv) with appropriate reagents (e.g., 2-aminothiazol-4(5H)-one) in acetic acid with sodium acetate (1.0 equiv) for 3–5 hours yields crystalline products. Purification involves filtration, washing (acetic acid, water, ethanol, diethyl ether), and recrystallization from DMF/acetic acid mixtures . Key parameters include molar ratios (1:1.1 for aldehyde:amine), reflux duration, and choice of recrystallization solvent.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : Analyze indole ring protons (δ 7–8 ppm), ester carbonyl (δ ~165–170 ppm), and formyl groups (δ ~9–10 ppm).

- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity >95% .

- X-ray crystallography : If crystals are obtained, compare bond lengths and angles with analogous indole derivatives (e.g., Ethyl 5-methoxyindole-2-carboxylate, δ(C=O) ≈ 1.3 Å) .

Q. What stability considerations are critical for handling and storing this compound?

- Methodological Answer : Stability studies should monitor degradation under varying conditions:

- Thermal stability : Conduct accelerated aging at 40–60°C and analyze via HPLC for ester hydrolysis or formyl oxidation.

- Light sensitivity : Store in amber vials and compare UV-Vis spectra before/after light exposure.

- Correlation analysis : Use Spearman rank correlation (as in ethyl ester distillation studies) to identify co-degradants or stabilizing agents .

Advanced Research Questions

Q. How can reaction mechanisms for the formation of this compound be elucidated, particularly the role of sodium acetate?

- Methodological Answer : Sodium acetate acts as a mild base, deprotonating the thiazolone or thiourea intermediates to enhance nucleophilic attack on the formyl group. Mechanistic studies should include:

- Kinetic isotope effects : Compare reaction rates using deuterated acetic acid (AcOD) to probe proton transfer steps.

- DFT calculations : Model transition states for condensation steps, focusing on electron-withdrawing effects of the chloro and formyl substituents .

Q. How can contradictory spectral data (e.g., unexpected NMR splitting or HPLC peaks) be resolved?

- Methodological Answer :

- Dynamic NMR : Assess temperature-dependent splitting to identify rotamers or conformational exchange in the 6,7-dihydroindole ring.

- LC-MS/MS : Fragment unexpected HPLC peaks to identify degradation products (e.g., hydrolysis to carboxylic acid).

- Multivariate analysis : Apply Spearman correlation heatmaps (as in ethyl ester studies) to correlate impurity profiles with synthetic batches .

Q. What computational approaches are suitable for predicting the compound’s reactivity in complex reactions?

- Methodological Answer :

- DFT/Molecular docking : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Dock the compound into enzyme active sites (e.g., cytochrome P450) to simulate metabolic pathways.

- QSAR modeling : Use crystallographic data (e.g., torsion angles from analogous indole esters) to build regression models for reactivity prediction .

Q. How can researchers design experiments to resolve discrepancies in reported synthetic yields?

- Methodological Answer :

- Design of Experiments (DoE) : Vary factors like solvent polarity (acetic acid vs. DMF), stoichiometry, and reflux time in a factorial design to identify critical parameters.

- Controlled recrystallization : Compare yields from DMF/acetic acid vs. ethanol/water systems to optimize crystal lattice energy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.